molecular formula C20H27NO4S B300471 Methyl [4-(1-adamantyl)(methylsulfonyl)anilino]acetate

Methyl [4-(1-adamantyl)(methylsulfonyl)anilino]acetate

Cat. No. B300471
M. Wt: 377.5 g/mol
InChI Key: DYIQILIZWLVEOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [4-(1-adamantyl)(methylsulfonyl)anilino]acetate, also known as MAM-2201, is a synthetic cannabinoid that has gained popularity among recreational drug users. However, its potential as a research tool in the field of neuroscience and pharmacology has also been recognized.

Mechanism of Action

Methyl [4-(1-adamantyl)(methylsulfonyl)anilino]acetate acts as a partial agonist at the CB1 and CB2 receptors, which are G protein-coupled receptors located throughout the body. Activation of these receptors by Methyl [4-(1-adamantyl)(methylsulfonyl)anilino]acetate leads to a cascade of intracellular signaling events, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase pathways. These signaling pathways are involved in the regulation of synaptic transmission, gene expression, and cellular proliferation.
Biochemical and Physiological Effects:
Methyl [4-(1-adamantyl)(methylsulfonyl)anilino]acetate has been shown to produce a range of effects on the central nervous system, including altered sensory perception, anxiety, and psychosis. It has also been associated with cardiovascular and respiratory effects, such as tachycardia and bronchodilation. In animal studies, Methyl [4-(1-adamantyl)(methylsulfonyl)anilino]acetate has been shown to produce locomotor activity and hypothermia, which are indicative of its psychoactive properties.

Advantages and Limitations for Lab Experiments

Methyl [4-(1-adamantyl)(methylsulfonyl)anilino]acetate has several advantages as a research tool, including its high potency and selectivity for the CB1 and CB2 receptors. It also has a long half-life, which allows for sustained effects and prolonged exposure in animal studies. However, Methyl [4-(1-adamantyl)(methylsulfonyl)anilino]acetate has several limitations, including its potential for abuse and dependence, which may limit its use in human studies. It is also subject to legal restrictions and regulations, which may limit its availability and use in certain jurisdictions.

Future Directions

There are several future directions for research on Methyl [4-(1-adamantyl)(methylsulfonyl)anilino]acetate. One area of interest is the development of novel synthetic cannabinoids with improved selectivity and potency for the CB1 and CB2 receptors. Another area of research is the investigation of the long-term effects of synthetic cannabinoids on brain function and behavior, particularly in relation to addiction and withdrawal. Finally, there is a need for further research on the potential therapeutic applications of synthetic cannabinoids, particularly in the treatment of pain, inflammation, and neurological disorders.

Synthesis Methods

Methyl [4-(1-adamantyl)(methylsulfonyl)anilino]acetate is synthesized through a multi-step process, starting with the reaction between 1-adamantylamine and methyl acrylate to produce 1-adamantylmethyl acrylate. This intermediate is then reacted with 4-amino-3-methylsulfonylaniline to form the final product, Methyl [4-(1-adamantyl)(methylsulfonyl)anilino]acetate. The synthesis of Methyl [4-(1-adamantyl)(methylsulfonyl)anilino]acetate requires expertise in organic chemistry and access to specialized equipment and reagents.

Scientific Research Applications

Methyl [4-(1-adamantyl)(methylsulfonyl)anilino]acetate has been used as a research tool to study the endocannabinoid system and its role in various physiological processes. It has been shown to bind to the cannabinoid receptors CB1 and CB2, which are involved in pain regulation, appetite control, and immune function. Methyl [4-(1-adamantyl)(methylsulfonyl)anilino]acetate has also been used to investigate the effects of synthetic cannabinoids on neuronal activity and behavior in animal models.

properties

Product Name

Methyl [4-(1-adamantyl)(methylsulfonyl)anilino]acetate

Molecular Formula

C20H27NO4S

Molecular Weight

377.5 g/mol

IUPAC Name

methyl 2-[4-(1-adamantyl)-N-methylsulfonylanilino]acetate

InChI

InChI=1S/C20H27NO4S/c1-25-19(22)13-21(26(2,23)24)18-5-3-17(4-6-18)20-10-14-7-15(11-20)9-16(8-14)12-20/h3-6,14-16H,7-13H2,1-2H3

InChI Key

DYIQILIZWLVEOD-UHFFFAOYSA-N

SMILES

COC(=O)CN(C1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3)S(=O)(=O)C

Canonical SMILES

COC(=O)CN(C1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3)S(=O)(=O)C

Origin of Product

United States

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